N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine-4,6-diamine derivative characterized by three key substituents:
- N4 position: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy moiety.
- N6 position: A 3-(propan-2-yloxy)propyl chain, contributing steric bulk and moderate lipophilicity.
- Position 1: A phenyl group, enhancing π-π stacking interactions in biological targets.
This compound belongs to a class of small molecules investigated for kinase inhibition (e.g., JAK3) and nucleotide analog applications .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-17(2)32-15-7-14-25-24-28-22(27-18-10-12-20(31-3)13-11-18)21-16-26-30(23(21)29-24)19-8-5-4-6-9-19/h4-6,8-13,16-17H,7,14-15H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUUIRYNEOSHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural frameworks to N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms. The unique combination of functional groups within this compound suggests its potential as a dual inhibitor of key cancer-related targets, making it a candidate for further investigation in cancer therapy.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies are crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the introduction of different substituents on the pyrazolo[3,4-d]pyrimidine core can significantly influence its potency against specific cancer cell lines. SAR studies have shown that certain modifications can enhance binding affinity and selectivity towards targeted enzymes involved in tumor growth and proliferation .
Inhibition of Key Enzymes
This compound has been identified as a potent inhibitor of several key enzymes implicated in cancer progression. For instance, it has shown inhibitory effects against ALK5, a receptor involved in TGF-β signaling pathways. This inhibition is significant because it disrupts pathways that promote tumor growth and metastasis .
Interaction Studies
Understanding the interactions between this compound and biological targets is essential for optimizing its therapeutic efficacy. Interaction studies typically involve assessing the binding affinity of the compound to various proteins and enzymes associated with cancer progression. These studies help elucidate the mechanisms through which the compound exerts its biological effects.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .
Comparison with Similar Compounds
Key Observations:
N4 Substituents: The target’s 4-methoxyphenyl group offers electron-donating effects, contrasting with the electron-neutral 3,4-dimethylphenyl in and basic dimethylaminoethyl in . Halogenated N6 groups (e.g., 3-chloro-4-methoxyphenyl in ) increase potency but may reduce solubility .
Polar substituents (e.g., pyridin-2-ylmethyl in ) enhance aqueous solubility but may reduce blood-brain barrier penetration.
Inhibitory Potency and Selectivity
- Halogenated Analogs: Compound 7_3d3 (N6-halogenated benzene) exhibits IC50 = 0.4 µM, the highest activity reported in the evidence .
- JAK3 Selectivity : Derivatives with pyrazolo[3,4-d]pyrimidine-4,6-diamine cores demonstrate JAK3 selectivity when paired with hydrophobic N6 groups (e.g., isopropoxypropyl) .
- Toxicity : Substitutions like phenyl in place of furan (7_2d11) induce toxicity, highlighting the importance of substituent polarity .
Solubility and Pharmacokinetics
- Compounds with polar N6 groups (e.g., pyridinylmethyl in ) show improved solubility (e.g., 0.5 µg/mL in ), whereas hydrophobic analogs may require formulation optimization.
Structural and Spectroscopic Comparisons
NMR Profiles :
- Methoxyphenyl-substituted analogs (e.g., ) exhibit characteristic aromatic proton shifts at 7.18–8.36 ppm and NH signals near 8.80–12.98 ppm, consistent with the target’s expected spectrum.
- Substituent electronic effects influence 13C NMR shifts; for example, methoxy groups deshield adjacent carbons (e.g., 158.7 ppm for C-4′′ in ).
Melting Points :
- Methoxyphenyl derivatives (e.g., ) melt at 199–245°C, suggesting the target compound’s solid-state stability aligns with analogs.
Biological Activity
N4-(4-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including case studies and data tables that illustrate its pharmacological effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for their diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C19H24N6O
- Molecular Weight : 348.44 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study by Abd El-Salam et al. highlighted that several derivatives of this class demonstrated moderate to strong growth inhibitory effects against various cancer cell lines, including L1210 leukemia and human leukemic myeloblasts . The specific compound being discussed has not been extensively tested in isolation; however, its structural analogs have shown promising results.
The proposed mechanisms of action for pyrazolo[3,4-d]pyrimidines include:
- Inhibition of Cell Proliferation : Compounds in this class often interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Kinases : Some derivatives act as dual inhibitors of EGFR and VEGFR2, which are critical pathways in tumor growth and angiogenesis .
Inflammatory Response Modulation
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. A study indicated that certain derivatives could inhibit prostaglandin synthesis, a key player in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Findings from Research
- Anticancer Efficacy : In a comparative study involving various pyrazolo derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values ranging from 0.3 µM to 24 µM against different cancer cell lines .
- Safety Profile : The LD50 values for related compounds were assessed to evaluate toxicity levels. Most compounds showed an LD50 exceeding 1100 mg/kg, indicating a favorable safety profile compared to standard anti-inflammatory drugs like Diclofenac .
Q & A
Q. What methods evaluate stability under physiological conditions?
- Methodological Answer :
- HPLC Stability Assays : Incubate in PBS (pH 7.4) at 37°C; monitor degradation over 72 hours .
- LC-MS Metabolite ID : Identify hydrolysis products (e.g., cleavage of the propyloxy chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
